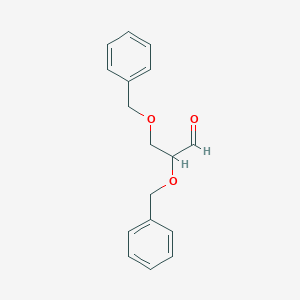
(R)-2,3-Bis(benzyloxy)propanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R)-2,3-Bis(benzyloxy)propanal is a chiral organic compound with the molecular formula C17H20O3 It is characterized by the presence of two benzyloxy groups attached to the second and third carbon atoms of a propanal molecule
Synthetic Routes and Reaction Conditions:
Chiral Pool Synthesis: Starting from naturally occurring chiral compounds, such as (R)-glycerol, the benzyloxy groups can be introduced through selective protection and subsequent functional group transformations.
Asymmetric Synthesis: Using chiral catalysts or auxiliaries, asymmetric synthesis can be employed to achieve the desired stereochemistry. This method often involves the use of organometallic reagents and enantioselective reactions.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and chromatographic separation to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the aldehyde group can lead to the formation of (R)-2,3-bis(benzyloxy)propanol.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-) are used in substitution reactions.
Major Products Formed:
Oxidation: (R)-2,3-Bis(benzyloxy)propanoic acid
Reduction: (R)-2,3-Bis(benzyloxy)propanol
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
(R)-2,3-Bis(benzyloxy)propanal has several applications in scientific research:
Chemistry: It serves as a chiral building block in organic synthesis, particularly in the construction of complex molecules with multiple stereocenters.
Biology: The compound can be used as a probe in biological studies to investigate enzyme-substrate interactions and chiral recognition processes.
Industry: Its use in asymmetric synthesis makes it valuable in the production of fine chemicals and specialty materials.
作用机制
(R)-2,3-Bis(benzyloxy)propanal is similar to other chiral compounds with multiple benzyloxy groups, such as (R)-2,3-bis(benzyloxy)propanol and (R)-2,3-bis(benzyloxy)propanoic acid. its unique stereochemistry and functional groups make it distinct in terms of reactivity and applications. The presence of the aldehyde group in this compound allows for different chemical transformations compared to its alcohol and carboxylic acid counterparts.
相似化合物的比较
(R)-2,3-Bis(benzyloxy)propanol
(R)-2,3-Bis(benzyloxy)propanoic acid
1,3-Dibenzyloxy-2-propanol
生物活性
(R)-2,3-Bis(benzyloxy)propanal is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
This compound is characterized by its two benzyloxy groups attached to a propanal backbone. The synthesis of this compound typically involves the selective protection of hydroxyl groups followed by the introduction of the benzyloxy moieties. Various methods have been documented for its preparation, including the use of catalytic systems that enhance enantioselectivity and yield.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies, focusing on its potential as an antimicrobial, anticancer, and antioxidant agent.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance:
- Gram-positive bacteria : The compound has shown effectiveness against Staphylococcus aureus and Enterococcus faecalis.
- Minimum Inhibitory Concentration (MIC) values for these strains suggest a promising potential for therapeutic applications.
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 16 |
| Enterococcus faecalis | 8 |
2. Anticancer Activity
The antiproliferative effects of this compound have been investigated in various cancer cell lines. Studies report:
- Cell Lines Tested : MCF-7 (breast cancer), HCT116 (colon cancer), and HEK293 (human embryonic kidney).
- IC50 Values : The compound demonstrated IC50 values ranging from 3.1 µM to 5.3 µM across different cell lines, indicating potent anticancer activity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 3.1 |
| HCT116 | 4.4 |
| HEK293 | 5.3 |
3. Antioxidant Activity
In addition to its antimicrobial and anticancer properties, this compound exhibits antioxidant activity. This was assessed using various assays:
- DPPH Assay : The compound showed a significant reduction in DPPH radical scavenging activity.
- ABTS Assay : It outperformed standard antioxidants like butylated hydroxytoluene (BHT).
Case Studies and Research Findings
Several studies have highlighted the multifaceted biological activities of this compound:
- Antimicrobial Efficacy Study : A study published in Frontiers in Chemistry detailed the antimicrobial efficacy of various derivatives of benzyloxy compounds, including this compound, demonstrating its effectiveness against resistant bacterial strains .
- Anticancer Mechanisms : Research published in MDPI described the mechanisms through which this compound induces apoptosis in cancer cells via oxidative stress pathways .
- Antioxidative Potential : A comprehensive analysis in ACS Omega reported that the antioxidative properties of this compound could be attributed to its ability to scavenge free radicals effectively .
属性
分子式 |
C17H18O3 |
|---|---|
分子量 |
270.32 g/mol |
IUPAC 名称 |
2,3-bis(phenylmethoxy)propanal |
InChI |
InChI=1S/C17H18O3/c18-11-17(20-13-16-9-5-2-6-10-16)14-19-12-15-7-3-1-4-8-15/h1-11,17H,12-14H2 |
InChI 键 |
MKESOGHEPAYRNF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COCC(C=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















